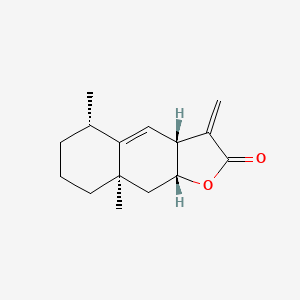

(+)-Alantolactone

Description

Alantolactone has been reported in Inula grandis, Inula japonica, and other organisms with data available.

allergenic sesquiterpene lactone; crystalline mixture of alantolactones from group of sesquiterpenes; structure

Properties

IUPAC Name |

(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOYOCNNSUAQNS-AGNJHWRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877864 | |

| Record name | ALANTOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-43-0, 1407-14-3 | |

| Record name | (+)-Alantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alantolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALANTOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Helenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3aR-(3aα,5β,8aβ,9aα)]-3a,5,6,7,8,8a,9,9a-octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANTOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7GSN5Q1M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of (+)-Alantolactone from Inula helenium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of (+)-alantolactone from the roots of Inula helenium. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Historical Context

Inula helenium, commonly known as elecampane, has a long history of medicinal use dating back to ancient Greek and Roman times.[1] Its roots have been traditionally used for various ailments, particularly respiratory and digestive disorders. The scientific investigation of its chemical constituents began in the 19th century. A notable early discovery from Inula helenium was the polysaccharide inulin, isolated in 1804 by the German scientist Valentin Rose.[2]

The key bioactive compounds responsible for many of the plant's therapeutic effects were later identified as a mixture of sesquiterpene lactones, primarily this compound and its isomer, (+)-isoalantolactone. These compounds are major constituents of the plant's roots.[3] The elucidation of the chemical structure of alantolactone was a significant step in understanding its biological activity.[4] Today, this compound is a subject of extensive research for its potential pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Isolation and Purification of this compound

The isolation of this compound from Inula helenium roots involves extraction, fractionation, and purification steps. Several methods have been developed and optimized to improve the yield and purity of the final product.

Extraction Methodologies

A variety of extraction techniques have been employed to obtain crude extracts rich in alantolactone and isoalantolactone from the dried and powdered roots of Inula helenium.

-

Maceration: This is a traditional method involving the soaking of the plant material in a solvent at room temperature for an extended period (e.g., 24 hours).

-

Microwave-Assisted Extraction (MAE): A more modern and efficient technique that uses microwave energy to heat the solvent and plant material, reducing extraction time and solvent consumption.

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.

The choice of solvent is critical, with ethanol of varying concentrations being commonly used. Studies have shown that the concentration of ethanol significantly affects the extraction yield of alantolactone and isoalantolactone.

Quantitative Data on Extraction Yields

The following table summarizes the yields of alantolactone and isoalantolactone obtained using different extraction methods.

| Extraction Method | Plant Material | Solvent | Extraction Time | Temperature | Yield of Alantolactone (mg/g) | Yield of Isoalantolactone (mg/g) | Reference |

| Microwave-Assisted Extraction (MAE) | 1 g (140 mesh) | 15 mL of 80% Ethanol | 120 s | 50°C | 31.83 ± 2.08 | 21.25 ± 1.37 | |

| Ultrasound-Assisted Extraction (UAE) | - | 70% Ethanol | 30 min | Room Temp | Higher or equal to maceration | Higher or equal to maceration | |

| Maceration | 0.5 g | 10 mL of 70% Ethanol | 24 h | Room Temp | - | - |

Purification Techniques

Following extraction, the crude extract is subjected to purification to isolate this compound. Common techniques include:

-

Solvent-Solvent Partitioning: The crude extract is often partitioned between an organic solvent (like n-hexane) and an aqueous phase to separate compounds based on their polarity.

-

Chromatography:

-

Thin-Layer Chromatography (TLC): Preparative TLC is used for small-scale isolation.

-

Column Chromatography: Silica gel column chromatography is a standard method for separating alantolactone and isoalantolactone.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used for both analytical quantification and preparative isolation of alantolactone.

-

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from Inula helenium.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (+)-Alantolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Alantolactone, a eudesmanolide-type sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A comprehensive understanding of its natural origins and biosynthetic pathway is crucial for its sustainable sourcing and potential biotechnological production. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its quantitative distribution in various plant species. Furthermore, it elucidates the current understanding of its biosynthetic pathway, outlining the key enzymatic steps from primary metabolites to the final complex structure. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are also provided to facilitate further research and development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae family, with the genus Inula being the most significant source.

Primary Natural Sources:

-

Inula helenium (Elecampane): The roots and rhizomes of Inula helenium are the most well-documented and abundant natural sources of this compound.[1][2] The concentration of alantolactone can vary depending on the geographical origin, age of the plant, and the specific plant part.

-

Inula japonica: This species is another notable source of this compound.

-

Inula racemosa: This plant also contains significant amounts of alantolactone and its isomer, isoalantolactone.[3][4]

-

Aucklandia lappa (Saussurea lappa): Traditionally used in oriental medicine, the roots of this plant contain alantolactone.

-

Radix inulae: This is the pharmaceutical name for the dried root of Inula helenium or Inula japonica, and it is a primary raw material for the extraction of alantolactone.

Quantitative Analysis of this compound in Plant Sources

The yield of this compound varies considerably based on the plant source and the extraction method employed. The following tables summarize the quantitative data from various studies.

Table 1: Content of Alantolactone and Isoalantolactone in Inula helenium

| Plant Part | Extraction Method | Solvent | Alantolactone Content | Isoalantolactone Content | Reference |

| Roots | Sesquiterpene Lactone-Rich Fraction | Ethanol | 256.71 ± 0.44 mg/g | 322.62 ± 0.64 mg/g | |

| Roots | RP-HPLC | Methanol:Water (60:40) | 1.6338 ± 0.0198 % (w/w) (combined with isoalantolactone) | - | |

| Roots | Microwave-Assisted Extraction | 80% Ethanol | 31.83 ± 2.08 mg/g | 21.25 ± 1.37 mg/g | |

| Roots | Ultrasound-Assisted Extraction | 70% Ethanol | 18.04 mg/g | 12.77 mg/g | |

| Roots | 70% Ethanol Extract | 70% Ethanol | 5.56 mg/g of extract | 7.7 mg/g of extract | |

| Roots | 30% Ethanol Extract | 30% Ethanol | 1.32 mg/g of extract | 2.18 mg/g of extract | |

| Essential Oil from Roots | Hydrodistillation | - | 55.8% | 26.3% | |

| Leaves Essential Oil | - | - | 20.27% | 7.81% |

Table 2: Quantitative Analysis Parameters for Alantolactone by RP-HPLC

| Parameter | Value | Reference |

| Linearity Range | 0.07 - 4.80 µg/L | |

| Correlation Coefficient (r) | 0.9998 | |

| Average Recovery | 97.5% | |

| Precision (RSD) | 1.56% | |

| Accuracy | 1.87% | |

| Limit of Detection (LOD) | 1.872 µg/mL | |

| Limit of Quantification (LOQ) | 6.24 µg/mL |

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpene lactones, originates from the isoprenoid pathway. The pathway can be broadly divided into three main stages: the formation of the universal C15 precursor, the cyclization to form the characteristic sesquiterpene skeleton, and the subsequent oxidative modifications to yield the final lactone structure.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with the assembly of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), through the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.

Stage 2: Cyclization of FPP to (+)-Germacrene A

The first committed step in the biosynthesis of many sesquiterpene lactones, including alantolactone, is the cyclization of FPP. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, (+)-germacrene A synthase (GAS) catalyzes the conversion of FPP to (+)-germacrene A.

Stage 3: Post-Cyclization Oxidative Modifications

Following the formation of the germacrene A skeleton, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), leads to the formation of the eudesmanolide core and the characteristic α-methylene-γ-lactone ring of this compound.

The proposed key steps are:

-

Hydroxylation of (+)-Germacrene A: The first oxidative step is the hydroxylation of (+)-germacrene A at the C12 methyl group to form germacra-1(10),4,11(13)-trien-12-ol.

-

Oxidation to Germacrene A Acid: The alcohol is further oxidized to a carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid. This step is catalyzed by a germacrene A oxidase (GAO) , a CYP450 enzyme.

-

Formation of the Lactone Ring (Costunolide): A crucial step is the hydroxylation at the C6 position of germacrene A acid, followed by lactonization to form (+)-costunolide. This reaction is catalyzed by costunolide synthase (COS) , another CYP450 enzyme.

-

Conversion to the Eudesmanolide Skeleton: Costunolide is then believed to undergo further enzymatic transformations, including cyclization, to form the bicyclic eudesmanolide skeleton. The precise enzymes and intermediates in the conversion of costunolide to this compound are still under investigation but likely involve further hydroxylations and rearrangements.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Inula helenium Roots

This section provides representative protocols for the extraction of this compound. Researchers should optimize these methods based on their specific equipment and research goals.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Grind dried roots of Inula helenium to a fine powder.

-

Extraction:

-

Place 0.5 g of the powdered plant material in an Erlenmeyer flask.

-

Add 10 mL of 70% aqueous ethanol (solid/solvent ratio of 1:20 w/v).

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at 25°C.

-

-

Work-up:

-

Filter the extract.

-

Remove the solvent under vacuum.

-

Dissolve the concentrated extract in 10 mL of water.

-

Perform a liquid-liquid extraction with diethyl ether (3 x 10 mL).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Dissolve the resulting crude lactone fraction in methanol for further analysis.

-

Protocol 2: Maceration

-

Sample Preparation: Grind dried roots of Inula helenium to a fine powder.

-

Extraction:

-

Macerate 0.5 g of the powdered plant material with 10 mL of 70% aqueous ethanol (1:20 w/v) for 24 hours at room temperature.

-

-

Work-up:

-

Follow the same work-up procedure as described for UAE.

-

Protocol 3: Supercritical CO₂ Extraction

-

Sample Preparation: Crush Inula helenium to a 50-80 mesh powder.

-

Extraction:

-

Add the powder to a supercritical CO₂ extraction kettle.

-

Set the temperature to 50-60°C and the pressure to 15-30 MPa.

-

Introduce liquid CO₂ at a flow rate of 2-3 mL/min/g of raw material.

-

Use methanol as an entrainer at a flow rate of 0.1-0.4 mL/min/g.

-

Perform the extraction for 60-100 minutes.

-

Obtain the extract through desorption.

-

Caption: General workflow for the extraction of this compound.

Isolation and Purification of this compound

Protocol: Preparative Thin-Layer Chromatography (TLC)

-

Sample Application: Apply the n-hexane extract of Inula helenium roots to a preparative TLC plate.

-

Development: Develop the plate using a solvent system of n-hexane:ethyl acetate (9:1).

-

Visualization: Visualize the compounds by spraying with a vanillin-sulfuric acid reagent and heating. The spots corresponding to alantolactone/isoalantolactone will appear as a violet color.

-

Elution: Scrape the corresponding band from the plate and elute the compounds with a suitable solvent (e.g., ethyl acetate or chloroform).

-

Purification: Evaporate the solvent to obtain the isolated alantolactone/isoalantolactone mixture.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Protocol 1: RP-HPLC Method

-

Sample Preparation for HPLC:

-

Extract 200 mg of dried and powdered roots of I. helenium with methanol using a magnetic stirrer for 6 hours at 50°C.

-

Filter the extract and adjust the volume to 10.0 mL with methanol in a volumetric flask.

-

Pass the solution through a 0.45 µm filter before injection.

-

-

HPLC System and Conditions:

-

System: Agilent 1100 series with a quaternary pump, degasser, and photodiode array detector.

-

Column: Phenomenex-Luna C18 (5 µm, 250 mm x 4.6 mm).

-

Mobile Phase: Isocratic elution with methanol:water (60:40).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: 205 nm.

-

Run Time: 45 minutes.

-

-

Quantification:

-

Prepare a stock solution of alantolactone/isoalantolactone standard in methanol.

-

Create a series of standard solutions of different concentrations (e.g., 0.0103, 0.02575, 0.0515, 0.103, 0.206 mg/mL).

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the concentration of alantolactone/isoalantolactone from the calibration curve.

-

Protocol 2: RP-HPLC Method for Inula racemosa

-

HPLC System and Conditions:

-

Column: Phenomenex Kromasil C18 (5.0 µm, 4.6 mm x 250 mm).

-

Mobile Phase: Acetonitrile:0.04% phosphate buffer (50:50).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 194 nm.

-

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR spectra can be recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. The characteristic peaks for alantolactone and isoalantolactone can be compared with literature data for structural confirmation.

Mass Spectrometry (MS):

-

LC-MS/MS can be used for the simultaneous determination of alantolactone and isoalantolactone in biological matrices, such as rat plasma, for pharmacokinetic studies. UPLC-TOF-MS/MS is a powerful tool for identifying the in vitro and in vivo metabolites of alantolactone.

Conclusion

This compound is a promising natural product with significant therapeutic potential. Inula helenium stands out as its most abundant natural source. The biosynthesis of this compound follows the general pathway of sesquiterpene lactones, with key enzymatic steps catalyzed by germacrene A synthase, germacrene A oxidase, and costunolide synthase. Further research is needed to fully elucidate the downstream enzymatic modifications leading to the final eudesmanolide structure. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to extract, isolate, and quantify this compound, thereby facilitating further investigations into its biological activities and potential applications in drug development. The optimization of extraction techniques and the potential for metabolic engineering to enhance its production in plant or microbial systems are exciting avenues for future exploration.

References

- 1. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Monographs to Chromatograms: The Antimicrobial Potential of Inula helenium L. (Elecampane) Naturalised in Ireland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

Physicochemical properties and chemical structure of (+)-Alantolactone

An In-depth Technical Guide on the Physicochemical Properties and Chemical Structure of (+)-Alantolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and chemical structure of this compound, a bioactive sesquiterpene lactone. The information is presented to support research, drug discovery, and development activities.

Chemical Structure and Identification

This compound is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide class.[1][2] It is a key bioactive constituent isolated from the roots of various plants, most notably Inula helenium (elecampane).[3]

IUPAC Name: (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][4]benzofuran-2-one[5]

Synonyms: Alant camphor, Inula camphor, Helenin, Eupatal

Chemical Class: Sesquiterpene Lactone

Key Structural Features: The molecule possesses a tricyclic structure featuring a fused γ-lactone ring, a decalin ring system, and an exocyclic α-methylene group. The stereochemistry is defined by four chiral centers, leading to its optical activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citations |

| CAS Number | 546-43-0 | |

| Molecular Formula | C₁₅H₂₀O₂ | |

| Molecular Weight | 232.32 g/mol | |

| InChI Key | PXOYOCNNSUAQNS-AGNJHWRGSA-N | |

| SMILES String | C[C@H]1CCC[C@]2(C)C[C@H]3OC(=O)C(=C)[C@H]3C=C12 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data for this compound

| Property | Value | Citations |

| Appearance | White to light yellow or beige crystalline powder. | |

| Melting Point | 76 - 84 °C | |

| Boiling Point | 275 °C (at 760 mm Hg) | |

| Optical Rotation | [α]²⁵_D_ = +175° to +200° (c=1, CHCl₃) | |

| logP (o/w) | 3.380 (estimated) |

Table 3: Solubility of this compound

| Solvent | Solubility | Citations |

| Water | 38.39 mg/L (at 25 °C, estimated) | |

| DMSO | 15 - 25 mg/mL; ≥23.2 mg/mL; up to 100 mM | |

| Ethanol | 30 - 46 mg/mL; up to 100 mM | |

| DMF | 30 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:7) | 0.12 mg/mL |

Spectroscopic Data

Spectroscopic data are fundamental for the structural elucidation and identification of this compound.

Table 4: Key Spectroscopic Data for this compound

| Technique | Data Highlights | Citations |

| ¹H-NMR | Spectra have been recorded and are used for structural confirmation. | |

| ¹³C-NMR | Spectral data are available and crucial for structural assignment. | |

| Mass Spectrometry | GC-MS and LC-MS data are available, confirming the molecular weight and fragmentation pattern. | |

| Infrared (IR) Spectroscopy | IR spectra show characteristic absorption bands for its functional groups (e.g., γ-lactone carbonyl). |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

Determination of Melting Point

The melting point is determined to assess the purity of the crystalline solid. A pure substance typically exhibits a sharp melting range of 1-2°C.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of approximately 3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid preliminary determination is often performed to find the approximate melting range by heating at a rate of 10-20°C per minute.

-

For an accurate measurement, the apparatus is cooled, and a new sample is heated slowly, at a rate of 1-2°C per minute, near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

Measurement of Optical Rotation

Optical rotation is measured to confirm the stereochemistry of the chiral molecule.

-

Apparatus: Polarimeter.

-

Procedure:

-

A solution of this compound is prepared by accurately weighing the sample and dissolving it in a specified solvent (e.g., chloroform) to a known concentration (e.g., 1 g/100 mL).

-

The polarimeter tube (e.g., 1 dm) is filled with the solution, ensuring no air bubbles are present.

-

The measurement is typically performed at 25°C using the D-line of a sodium lamp (589.3 nm).

-

The observed rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation:

-

A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

-

Data Acquisition:

-

¹H-NMR: The proton NMR spectrum is acquired to determine the chemical shifts, coupling constants, and integration of the different protons in the molecule.

-

¹³C-NMR: The carbon-13 NMR spectrum is obtained to identify the number and types of carbon atoms.

-

2D-NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, confirming the complete structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation:

-

KBr Pellet: A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Mull: The sample is ground into a fine powder and dispersed in a mulling agent (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl).

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or KBr pellet) is recorded.

-

The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups, such as the C=O stretch of the lactone and the C=C stretch of the methylene group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS/MS).

-

Procedure:

-

A dilute solution of this compound is introduced into the ion source of the mass spectrometer.

-

The molecules are ionized, commonly using Electrospray Ionization (ESI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragments to gain further structural information.

-

Mandatory Visualizations

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its biological activities, particularly its anti-inflammatory and anti-cancer effects. It is known to be a selective inhibitor of STAT3 and also affects the Activin/SMAD and NF-κB pathways.

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound from a plant source.

Caption: General workflow for natural product isolation.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. measurlabs.com [measurlabs.com]

- 4. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Crystal Structure Analysis of (+)-Alantolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of (+)-Alantolactone, a bioactive sesquiterpene lactone of significant interest in medicinal chemistry and drug development. The document details the experimental protocols for its crystallographic determination, presents the complete crystal structure data, and visualizes its interaction with key signaling pathways.

Introduction

This compound is a naturally occurring sesquiterpene lactone isolated from various plants, most notably from the roots of Inula helenium. It has garnered considerable attention for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Understanding the precise three-dimensional structure of this compound is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced therapeutic potential, and optimizing its use in drug development. This guide focuses on the definitive crystal structure of this compound as determined by X-ray crystallography.

Crystal Structure Data of this compound

The single-crystal X-ray diffraction analysis of this compound provides the following detailed crystallographic data. The data corresponds to the Cambridge Crystallographic Data Centre (CCDC) deposition number 752255.[2]

| Parameter | Value |

| Empirical Formula | C₁₅H₂₀O₂ |

| Formula Weight | 232.31 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 6.133(1) |

| b (Å) | 12.189(2) |

| c (Å) | 16.897(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1262.8(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.220 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| F(000) | 504 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.2 to 26.4 |

| Reflections collected | 9134 |

| Independent reflections | 2581 [R(int) = 0.033] |

| Completeness to theta = 26.4° | 99.8% |

| Data / restraints / parameters | 2581 / 0 / 154 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.037, wR2 = 0.091 |

| R indices (all data) | R1 = 0.043, wR2 = 0.095 |

| Largest diff. peak and hole (e.Å⁻³) | 0.19 and -0.19 |

Experimental Protocols

The following methodologies were employed for the crystal structure determination of this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol at room temperature. The compound was dissolved in a minimal amount of methanol, and the solution was left undisturbed in a loosely covered vial to allow for gradual solvent evaporation. Colorless, prismatic crystals formed over a period of several days.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire3 CCD detector. The data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 150(2) K. A series of ω scans were performed to cover the full reciprocal space.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Signaling Pathway Inhibition by this compound

This compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] The inhibition of this pathway is a key mechanism underlying its anticancer and anti-inflammatory effects. The following diagram illustrates the inhibitory action of this compound on the STAT3 pathway.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines a general experimental workflow for the extraction, isolation, and analysis of this compound from a plant source, culminating in its structural and biological characterization.

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion

The precise crystal structure of this compound provides an invaluable foundation for understanding its biological activity. The detailed structural data and experimental protocols presented in this guide are intended to support further research into this promising natural product. The elucidation of its inhibitory mechanism on the STAT3 pathway, informed by its stereochemistry, opens new avenues for the rational design of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

References

Initial Biological Screening of (+)-Alantolactone for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Alantolactone, a naturally occurring sesquiterpene lactone, has garnered significant attention within the oncology research community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the initial biological screening of this compound, summarizing its cytotoxic and apoptotic effects on various cancer cell lines. Detailed experimental protocols for key assays are provided to ensure reproducibility, and crucial signaling pathways implicated in its mechanism of action are visualized. The presented data and methodologies aim to equip researchers and drug development professionals with the foundational knowledge required to further investigate the therapeutic potential of this compound.

In Vitro Cytotoxicity of this compound

The initial assessment of an anticancer compound involves determining its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 24 | 35.45 | [1] |

| MCF-7 | Breast Cancer | 48 | 24.29 | [1] |

| MDA-MB-231 | Breast Cancer | 48 | 13.3 | |

| BT-549 | Breast Cancer | 48 | 4.5 - 17.1 | |

| HeLa | Cervical Cancer | 24 | 20.76 | [2] |

| SiHa | Cervical Cancer | 24 | 37.24 | [2] |

| A549 | Lung Cancer | Not Specified | ~20 | |

| NCI-H1299 | Lung Cancer | Not Specified | ~20 | [3] |

| Anip973 | Lung Cancer | Not Specified | ~20 | |

| HepG2 | Liver Cancer | Not Specified | 10 - 50 | |

| RKO | Colon Cancer | Not Specified | Not Specified | |

| HCT116 | Colon Cancer | Not Specified | Not Specified |

Induction of Apoptosis

A crucial mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines.

Table 2: Apoptotic Effects of this compound on Cancer Cells

| Cancer Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay Method | Reference |

| MCF-7 | 10 | 24 | Increased | Annexin V/PI | |

| MCF-7 | 20 | 24 | Increased | Annexin V/PI | |

| MCF-7 | 30 | 24 | Increased | Annexin V/PI | |

| HeLa | 30 | Not Specified | ~27.55 | Annexin V/PI | |

| OE-19 | 9 | 24 | Increased | Annexin V/PI | |

| A549 | Varies | 24 | Increased | Annexin V/PI |

Cell Cycle Analysis

This compound has been observed to induce cell cycle arrest, particularly at the G2/M phase, in several cancer cell lines, thereby inhibiting their proliferation.

Table 3: Effect of this compound on Cell Cycle Distribution

| Cancer Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |

| HeLa | Varies | Not Specified | G2/M Arrest | |

| SiHa | Varies | 24 | G2/M Arrest | |

| OE-19 | Varies | 24 | G2/M Arrest |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against STAT3, p-STAT3, NF-κB p65, p-p38, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways.

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Anticancer Screening

A typical workflow for the initial biological screening of a potential anticancer compound.

Caption: Experimental workflow for anticancer screening.

Conclusion

The initial biological screening of this compound reveals its potent anticancer activity across a range of cancer cell lines. It effectively inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest at the G2/M phase. The mechanism of action appears to be multifactorial, involving the modulation of key signaling pathways such as STAT3, NF-κB, and p38 MAPK, as well as the induction of reactive oxygen species. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of this compound as a novel anticancer agent.

References

A Technical Guide to the Anti-inflammatory Properties of (+)-Alantolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Alantolactone (ATL), a naturally occurring sesquiterpene lactone isolated from plants of the Inula genus, has demonstrated a wide spectrum of biological activities, including significant anti-inflammatory effects.[1][2] Preliminary studies have established that its mechanism of action involves the modulation of key signaling pathways integral to the inflammatory response. This technical guide provides an in-depth review of the current understanding of this compound's anti-inflammatory properties, focusing on its molecular mechanisms, efficacy in preclinical models, and detailed experimental protocols. Quantitative data from various studies are summarized, and core signaling and experimental workflows are visualized to support further research and development.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by targeting and inhibiting pro-inflammatory signaling cascades. The most well-documented mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[3][4] More recently, direct inhibition of the NLRP3 inflammasome has also been identified as a key mechanism.[5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory mediators including cytokines, chemokines, and enzymes like iNOS and COX-2. In unstimulated cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to potently inhibit this pathway by preventing the phosphorylation of both IKK and IκBα. This action blocks the degradation of IκBα, thereby sequestering the NF-κB p65 and p50 subunits in the cytoplasm and preventing the expression of their target genes.

Modulation of MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, is another critical component of the inflammatory response. These kinases are activated by phosphorylation in response to extracellular stimuli and regulate the activity of transcription factors such as activator protein-1 (AP-1). This compound has been observed to suppress the phosphorylation of JNK, ERK, and p38 MAPKs in LPS-stimulated macrophages. This inhibition prevents the downstream activation of AP-1 and contributes to the overall reduction in inflammatory mediator production.

Direct Inhibition of the NLRP3 Inflammasome

Beyond the canonical NF-κB and MAPK pathways, this compound has been identified as a direct inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Studies have shown that this compound directly binds to the NACHT domain of the NLRP3 protein. This binding event is proposed to inhibit the activation and assembly of the inflammasome complex, thereby suppressing caspase-1 activation and the subsequent secretion of IL-1β, a potent pyrogenic cytokine.

Preclinical Efficacy: In Vitro Studies

The anti-inflammatory activity of this compound has been extensively validated in various in vitro models, most notably in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) and human keratinocytes.

Quantitative Data from In Vitro Assays

The following table summarizes key quantitative findings on the inhibitory effects of this compound on the production of pro-inflammatory mediators.

| Cell Model | Stimulus | Mediator/Marker | Concentration (μM) | Result | Reference |

| RAW 264.7 Macrophages | LPS | NO Production | 1.25, 2.5, 5 | Dose-dependent inhibition | |

| RAW 264.7 Macrophages | LPS | PGE₂ Production | 1.25, 2.5, 5 | Dose-dependent inhibition | |

| RAW 264.7 Macrophages | LPS | TNF-α Production | 1.25, 2.5, 5 | Dose-dependent inhibition | |

| RAW 264.7 Macrophages | LPS | iNOS Expression | 5 | Significant reduction | |

| RAW 264.7 Macrophages | LPS | COX-2 Expression | 5 | Significant reduction | |

| HaCaT Keratinocytes | M5 Cytokines¹ | TNF-α mRNA | 2.5, 5 | Significant decrease | |

| HaCaT Keratinocytes | M5 Cytokines¹ | IL-6 mRNA | 2.5, 5 | Significant decrease | |

| HaCaT Keratinocytes | M5 Cytokines¹ | IL-1β mRNA | 5 | Significant decrease | |

| A549 Cells | TNF-α | ICAM-1 Expression | - | IC₅₀ = 5 µM | |

| BEAS-2B Cells | CSE² | IL-1β, TNF-α, IL-6 | 1, 5, 10 | Dose-dependent reduction |

¹M5 Cytokines: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α. ²CSE: Cigarette Smoke Extract.

Experimental Protocol: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells

This protocol outlines a standard procedure to assess the inhibitory effect of this compound on nitric oxide (NO) production, a key indicator of inflammation.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1-10 µM) or vehicle (e.g., 0.1% DMSO). Cells are pre-treated for 2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours at 37°C with 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

50 µL of cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.

-

-

Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Cell Viability Assay: A parallel plate is treated identically and subjected to an MTT or similar viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Preclinical Efficacy: In Vivo Studies

The therapeutic potential of this compound has been explored in several animal models of inflammation, including chemically-induced acute inflammation and models of chronic inflammatory diseases.

Quantitative Data from In Vivo Assays

The following table summarizes key findings from in vivo studies.

| Animal Model | Treatment | Parameter Measured | Result | Reference |

| Adjuvant-induced Arthritis (Mice) | 50 mg/kg (oral) | Paw Swelling | Significant alleviation | |

| Collagen-induced Arthritis (Mice) | 50 mg/kg (oral) | Arthritic Severity | Significant alleviation | |

| Imiquimod-induced Psoriasis (Mice) | 1% & 2% (topical) | Skin Lesions (PASI score) | Significant reduction | |

| MCAO/R-induced Neuroinflammation (Rat)¹ | - | Neurological Deficits, Infarct Volume | Significant reduction | |

| Gouty Arthritis (Mice) | - | Paw Swelling, IL-1β levels | Significant alleviation | |

| Acute Lung Injury (Mice) | - | Lung Edema, IL-1β levels | Significant alleviation |

¹MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents. The edema formation is biphasic, with an early phase mediated by histamine and serotonin and a late phase primarily driven by prostaglandins, involving the induction of COX-2.

-

Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are used. Animals are acclimatized for at least one week with free access to food and water.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

-

Positive Control (e.g., Indomethacin, 5-10 mg/kg, p.o.)

-

Treatment Groups (this compound at various doses, e.g., 25, 50 mg/kg, p.o.)

-

-

Dosing: The respective treatments are administered via oral gavage 60 minutes prior to the carrageenan injection.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer just before carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% (w/v) suspension of lambda-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume.

-

The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average edema in the control group and V_t is the average edema in the treated group).

-

Conclusion and Future Directions

The preliminary studies on this compound provide compelling evidence of its significant anti-inflammatory properties. Its ability to concurrently inhibit the NF-κB, MAPK, and NLRP3 inflammasome pathways highlights its potential as a multi-target therapeutic agent for a variety of inflammatory diseases. The efficacy demonstrated in both in vitro and in vivo models, ranging from acute inflammation to chronic conditions like arthritis and psoriasis, warrants further investigation.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term toxicity studies, and evaluation in more complex, chronic disease models. Elucidating the precise molecular interactions, particularly the binding mechanism to IKK and NLRP3, could facilitate the development of more potent and specific derivatives. These efforts will be crucial in translating the promising preclinical findings of this compound into a viable therapeutic strategy for managing inflammation-associated diseases.

References

- 1. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of alantolactone as a naturally occurring NLRP3 inhibitor to alleviate NLRP3-driven inflammatory diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (+)-Alantolactone as a STAT3 Signaling Inhibitor

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that is frequently hyperactivated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and drug resistance. Its constitutive activation makes it a prime target for therapeutic intervention. This compound (ALT), a naturally occurring sesquiterpene lactone, has emerged as a potent inhibitor of the STAT3 signaling pathway. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the investigation of this compound as a STAT3 inhibitor.

Mechanism of Action

This compound inhibits STAT3 signaling through a multi-faceted approach, rather than by direct inhibition of upstream kinases. The primary mechanisms identified are the induction of oxidative stress and direct interaction with the STAT3 protein.

-

Inhibition of STAT3 Activation and Translocation : ALT effectively suppresses both constitutive and inducible STAT3 phosphorylation at the critical tyrosine 705 (Tyr705) residue.[1] This inhibition prevents the subsequent dimerization of STAT3 monomers, a necessary step for activation.[2] Consequently, the translocation of STAT3 from the cytoplasm to the nucleus is blocked, which has been confirmed through the analysis of nuclear protein fractions.[3][4]

-

Induction of Oxidative Stress : A key aspect of ALT's mechanism is its ability to induce cellular oxidative stress, characterized by the generation of Reactive Oxygen Species (ROS) and depletion of intracellular glutathione (GSH).[5] This altered redox environment promotes the S-glutathionylation of the STAT3 protein. STAT3 glutathionylation is a post-translational modification that abrogates its activation. The effects of ALT-induced apoptosis and STAT3 inhibition can be reversed by treatment with the antioxidant N-acetyl-L-cysteine (NAC), highlighting the central role of oxidative stress in its mechanism.

-

Direct Interaction with STAT3 SH2 Domain : Molecular docking studies indicate that this compound directly binds to the Src Homology 2 (SH2) domain of the STAT3 protein. The SH2 domain is crucial for STAT3 dimerization following phosphorylation. ALT is predicted to form hydrogen bonds with key amino acid residues within the SH2 domain, including Arg609, Ser611, Glu612, and Ser613. This interaction likely interferes with the binding of the phosphotyrosine motif of another STAT3 monomer, thus physically preventing dimerization and activation.

-

Suppression of Downstream Target Genes : By inhibiting STAT3's function as a nuclear transcription factor, ALT significantly reduces the mRNA and protein expression of key STAT3 downstream target genes responsible for proliferation and survival, such as c-MYC, survivin, Cyclin D1, and Bcl-2.

Below is a diagram illustrating the canonical STAT3 signaling pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified across various cancer cell lines. The data below summarizes its effect on cell viability and STAT3 phosphorylation.

Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration |

| HepG2 | Hepatocellular Carcinoma | 33 µM | 12 h |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.3 µM | 48 h |

| BT-549 | Triple-Negative Breast Cancer | 9.9 µM | 48 h |

| MCF-7 | Luminal Breast Cancer | 19.4 µM | 48 h |

| THP-1 | Human Monocytic Leukemia | ~20-40 µM (Significant apoptosis) | 12 h |

| A549 | Lung Adenocarcinoma | ~30-45 µM (Inhibited proliferation) | 24 h |

Citations for Table 1 data points can be found in the referenced literature.

Table 2: Inhibition of STAT3 Phosphorylation (p-STAT3) by this compound

| Cell Line | ALT Concentration (µM) | Treatment Duration | Observed Effect on p-STAT3 (Tyr705) |

| MDA-MB-231 | 5, 10, 20 µM | 4 h | Dose-dependent inhibition; almost complete inhibition at 20 µM. |

| A549 | 45, 60 µM | 12 h | Significant dose-dependent suppression. |

| THP-1 | 20, 40 µM | 12 h | Significant dose-dependent inhibition. |

| Mouse Chondrocytes | 2.5, 5, 10 µM | 2 h | Dose-dependent suppression of IL-1β-induced p-STAT3. |

Citations for Table 2 data points can be found in the referenced literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the core experimental protocols used to investigate this compound's effect on the STAT3 pathway.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment : Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 12, 24, or 48 hours).

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation : Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value can be determined using non-linear regression analysis.

STAT3 Phosphorylation - Western Blot Analysis

This technique is used to detect and quantify the levels of total STAT3 and phosphorylated STAT3 (p-STAT3 Tyr705).

-

Cell Lysis : After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Densitometry Analysis : Quantify the band intensities using software like ImageJ. Normalize the p-STAT3 signal to the total STAT3 signal.

STAT3 DNA Binding - ELISA-based Assay

This assay quantifies the amount of active STAT3 in nuclear extracts that can bind to its specific DNA consensus sequence.

-

Nuclear Extract Preparation : Treat cells with this compound, then harvest. Isolate nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's protocol. Determine the protein concentration of the extracts.

-

Assay Procedure (General Steps for a commercial kit) :

-

Add binding buffer and nuclear extract (e.g., 5-10 µg) to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

-

Incubate for 1 hour at room temperature to allow active STAT3 to bind to the DNA.

-

Wash the wells multiple times to remove non-bound proteins.

-

Add a primary antibody specific to STAT3. Incubate for 1 hour.

-

Wash the wells, then add an HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the wells, then add a chromogenic substrate (e.g., TMB). Allow the color to develop.

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm. The signal intensity is proportional to the amount of DNA-bound STAT3.

-

Molecular Docking Simulation

This computational method predicts the preferred orientation of one molecule (ligand) to a second (protein) to form a stable complex.

-

Protein Preparation : Obtain the 3D crystal structure of the human STAT3 protein (containing the SH2 domain) from the Protein Data Bank (PDB).

-

Structure Refinement : Using molecular modeling software (e.g., PyMOL, Maestro), remove water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file.

-

Ligand Preparation : Generate the 3D structure of this compound and perform energy minimization to obtain a stable conformation.

-

Binding Site Definition : Identify the active site for docking. For STAT3, this is typically defined as the pocket within the SH2 domain that binds phosphotyrosine residues.

-

Docking Simulation : Use a docking program (e.g., AutoDock, Glide) to place the alantolactone molecule into the defined binding site of the STAT3 SH2 domain. The program will generate multiple possible binding poses.

-

Scoring and Analysis : The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol). Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between alantolactone and specific amino acid residues of the SH2 domain.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for testing this compound and its inhibitory mechanism.

References

- 1. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Selective STAT3 Inhibitor Alantolactone Ameliorates Osteoarthritis via Regulating Chondrocyte Autophagy and Cartilage Homeostasis [frontiersin.org]

- 4. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alantolactone induces apoptosis in HepG2 cells through GSH depletion, inhibition of STAT3 activation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Research of (+)-Alantolactone's Effect on the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Early research has identified (+)-Alantolactone, a natural sesquiterpene lactone, as a potent and specific inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the foundational studies on this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action

This compound has been shown to directly inhibit the NLRP3 inflammasome. The primary mechanism involves the direct binding of this compound to the NACHT domain of the NLRP3 protein[1]. This interaction is crucial as it prevents the conformational changes necessary for NLRP3 activation and the subsequent assembly of the inflammasome complex. Molecular modeling and experimental data suggest that this binding interferes with the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a critical step for NLRP3 activation[1][2]. By disrupting these early activation events, this compound effectively suppresses downstream consequences, including caspase-1 activation, the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and pyroptotic cell death[1][3].

Quantitative Data Summary

The inhibitory effects of this compound on the NLRP3 inflammasome have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from early research.

Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

| Assay | Agonist | This compound Concentration | Inhibition | Reference |

| IL-1β Secretion (ELISA) | LPS + ATP | 0.5 µM | Significant | |

| 1 µM | Significant | |||

| 2 µM | Significant | |||

| Caspase-1 Activation (p20 Western Blot) | LPS + ATP | 0.5 µM | Evident | |

| 1 µM | Strong | |||

| 2 µM | Complete | |||

| ASC Oligomerization | LPS + ATP | 2 µM | Significant | He et al., 2023 |

Table 2: In Vivo Efficacy of this compound in Mouse Models of NLRP3-driven Diseases

| Animal Model | Key Parameters | This compound Treatment | Outcome | Reference |

| MSU-induced Gouty Arthritis | Paw swelling, Joint inflammation | 25 mg/kg, i.p. | Reduced swelling and inflammation | |

| 50 mg/kg, i.p. | Further reduction in swelling and inflammation | |||

| LPS-induced Acute Lung Injury | Lung edema, Inflammatory cell infiltration | 25 mg/kg, i.p. | Attenuated lung injury | |

| 50 mg/kg, i.p. | Significantly reduced lung injury |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early research on this compound and the NLRP3 inflammasome.

In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

a. Isolation and Culture of BMDMs:

-

Euthanize C57BL/6 mice and sterilize the hind legs with 70% ethanol.

-

Dissect the femurs and tibias and remove all muscle tissue.

-

Flush the bone marrow from the bones using a 27-gauge needle with Dulbecco's Modified Eagle Medium (DMEM).

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in BMDM differentiation medium (DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF).

-

Culture the cells in non-tissue culture-treated petri dishes at 37°C in a 5% CO2 incubator.

-

On day 4, add fresh differentiation medium.

-

On day 7, the differentiated macrophages are ready for experiments.

b. Inflammasome Activation and Inhibition:

-

Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle (DMSO) for 30 minutes.

-

Induce NLRP3 inflammasome activation by adding 5 mM ATP to the culture medium for 30 minutes.

-

Collect the cell culture supernatants for ELISA and the cell lysates for Western blotting.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

-

Coat a 96-well ELISA plate with a capture antibody against mouse IL-1β overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

Wash the plate three times.

-

Add cell culture supernatants and a serial dilution of recombinant mouse IL-1β standard to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add a biotinylated detection antibody against mouse IL-1β and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add TMB substrate solution and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

Western Blotting for Caspase-1, NLRP3, and ASC

-

Lyse the BMDMs with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved Caspase-1 (p20), NLRP3, ASC, or β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Model of MSU-induced Gouty Arthritis

-

Use male C57BL/6J mice (8-10 weeks old).

-

Prepare a suspension of monosodium urate (MSU) crystals in sterile PBS (e.g., 1 mg in 20 µL).

-

Inject the MSU crystal suspension intra-articularly into the ankle joint of the mice.

-

Administer this compound (e.g., 25 or 50 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before the MSU injection.

-